molecular formula C13H22N2 B12541647 6-Octylpyridin-3-amine CAS No. 143807-47-0

6-Octylpyridin-3-amine

Cat. No.: B12541647
CAS No.: 143807-47-0
M. Wt: 206.33 g/mol
InChI Key: GMURWGBWDXYLKB-UHFFFAOYSA-N
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Description

6-Octylpyridin-3-amine is an organic compound with the molecular formula C13H22N2. It is a derivative of pyridine, characterized by an octyl group attached to the nitrogen atom at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Octylpyridin-3-amine typically involves the reaction of pyridine with an octylamine derivative. One common method is the nucleophilic substitution reaction where pyridine is reacted with octylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Octylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .

Scientific Research Applications

6-Octylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Octylpyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, in biological systems, it may inhibit certain enzymes, leading to altered metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Octylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its octyl group at the third position of the pyridine ring influences its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

143807-47-0

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

6-octylpyridin-3-amine

InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-8-13-10-9-12(14)11-15-13/h9-11H,2-8,14H2,1H3

InChI Key

GMURWGBWDXYLKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC=C(C=C1)N

Origin of Product

United States

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